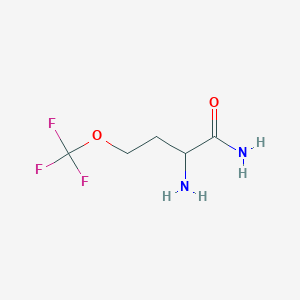

2-Amino-4-(trifluoromethoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(trifluoromethoxy)butanamide is an organic compound with the molecular formula C5H9F3N2O2 It is a derivative of butanamide, featuring an amino group at the second position and a trifluoromethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethoxy)butanamide can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The resultant product is then converted to the desired compound through a series of steps involving the formation and disassembly of a nickel (II) complex .

Industrial Production Methods

For large-scale production, the method involving the recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base is preferred. This method allows for the efficient preparation of enantiomerically pure derivatives of the compound, which are in high demand for drug design .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethoxy)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce simpler amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Amino-4-(trifluoromethoxy)butanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is explored for its potential use in drug design, particularly as a bioisostere of leucine moiety.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-4-(trifluoromethoxy)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-(trifluoromethoxy)butanoic acid: A closely related compound with similar structural features but different functional groups.

2-Amino-3-(trifluoromethoxy)benzoic acid: Another related compound with a trifluoromethoxy group, but with a different core structure.

Uniqueness

2-Amino-4-(trifluoromethoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

Introduction

2-Amino-4-(trifluoromethoxy)butanamide is a fluorinated amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Its structural characteristics suggest it may serve as a bioisostere for certain amino acids, particularly leucine, which is significant in drug design and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H8F3N1O1

- Molecular Weight : 175.12 g/mol

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which may influence its biological activity.

Pharmacological Properties

Research has indicated that this compound exhibits various biological activities that could be relevant in pharmacology:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may demonstrate anticonvulsant properties, similar to other amino acid derivatives. For instance, modifications to the structure have shown efficacy in seizure models, indicating potential therapeutic applications in epilepsy management .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems could provide neuroprotective benefits. Its structural similarity to known neuroactive compounds suggests it may interact with glutamate transporters, enhancing synaptic transmission and protecting against excitotoxicity .

- Antimicrobial Properties : Some studies have hinted at antimicrobial activities associated with fluorinated amino acids, which may extend to this compound. The presence of the trifluoromethoxy group could enhance the compound's interaction with microbial membranes, although specific studies are needed to confirm this activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Properties

Molecular Formula |

C5H9F3N2O2 |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

2-amino-4-(trifluoromethoxy)butanamide |

InChI |

InChI=1S/C5H9F3N2O2/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11) |

InChI Key |

ODMFWEFYYYJIJN-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(F)(F)F)C(C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.